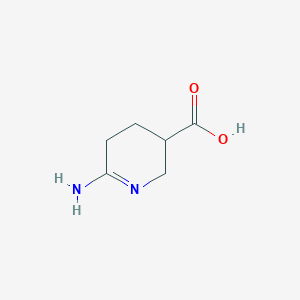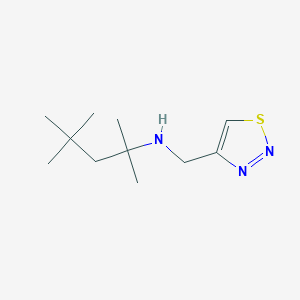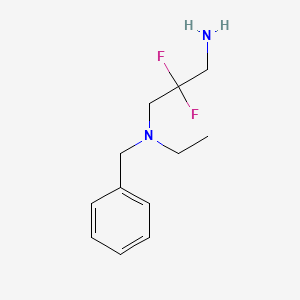
(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,2-difluoropropyl)(benzyl)ethylamine: is a chemical compound with the molecular formula C12H18F2N2 and a molecular weight of 228.28 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a benzyl group attached to an ethylamine backbone. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl bromide with ethylamine to form N-benzylethylamine. This intermediate is then reacted with 3-amino-2,2-difluoropropyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN)
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or cyano derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of fluorinated compounds, which are valuable in various chemical reactions and processes .
Biology: In biological research, this compound is utilized to study the effects of fluorinated amines on biological systems. It is used in the development of fluorinated analogs of biologically active molecules, which can help in understanding their mechanism of action and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials, coatings, and polymers .
Mécanisme D'action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(3-Amino-2,2-difluoropropyl)(benzyl)methylamine: This compound has a similar structure but with a methyl group instead of an ethyl group.
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine: This compound has an additional propan-2-yl group.
Uniqueness: (3-Amino-2,2-difluoropropyl)(benzyl)ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18F2N2 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
N'-benzyl-N'-ethyl-2,2-difluoropropane-1,3-diamine |
InChI |
InChI=1S/C12H18F2N2/c1-2-16(10-12(13,14)9-15)8-11-6-4-3-5-7-11/h3-7H,2,8-10,15H2,1H3 |
Clé InChI |
DAVZNLPGALQLFW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


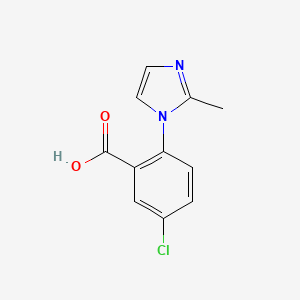


![3-Chloro-4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13240232.png)
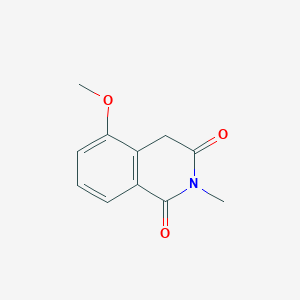
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13240237.png)

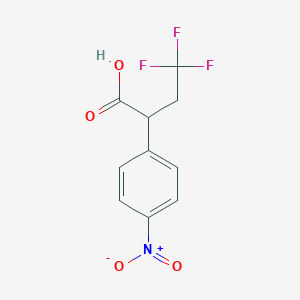
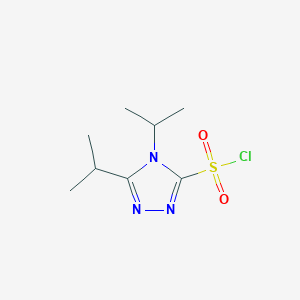
![3-{[(3-Chloro-4-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13240270.png)
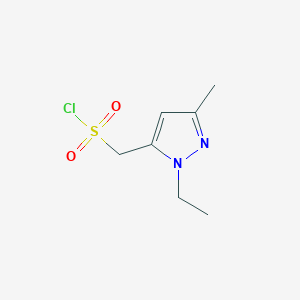
![N-[1-(pyridin-4-yl)ethyl]cyclopropanamine](/img/structure/B13240278.png)
